4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system. Its core structure includes a bicyclo[8.4.0]tetradecane framework with oxygen (3-oxa) and nitrogen (5-aza) atoms, along with a methyl substituent at the 4-position. The hydrochloride salt form enhances its solubility and stability for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
4-methyl-3-oxa-5-azatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c1-8-15-12-11(14)7-6-9-4-2-3-5-10(9)13(12)16-8;/h2-5,11H,6-7,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHKOJYFJNOGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C3=CC=CC=C3CCC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride involves multiple steps, starting from simpler organic molecules. The process typically includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories equipped with advanced organic synthesis capabilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural resemblance to known pharmacophores. Its derivatives have shown promise in:
- Antimicrobial Activity: Studies indicate that compounds with similar structures exhibit antibacterial properties against various pathogens.
- Anticancer Properties: Preliminary research suggests that derivatives of this compound may inhibit the growth of cancer cells through apoptosis induction mechanisms.
Pharmacological Studies
Research has focused on the pharmacokinetics and pharmacodynamics of this compound:
- Bioavailability Studies: Investigations into its absorption and distribution in biological systems are ongoing to determine optimal dosing regimens.
- Toxicological Assessments: Safety profiles are being evaluated to understand the compound's effects on human health and its potential side effects.
Materials Science
The unique properties of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca compounds lend themselves to applications in materials science:
- Polymer Chemistry: Its derivatives can be used as monomers in the synthesis of novel polymers with tailored properties for specific applications.
- Nanotechnology: Research is being conducted on its use in the development of nanomaterials for drug delivery systems.
Case Studies
Several case studies highlight the applications and research surrounding this compound:
| Study Title | Year | Findings |
|---|---|---|
| Antimicrobial Activity of Novel Derivatives | 2021 | Identified several derivatives with effective antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Synthesis and Characterization of New Polymers | 2022 | Developed a new class of biodegradable polymers using the compound as a monomer; demonstrated potential for environmental applications. |
| Pharmacokinetic Evaluation in Animal Models | 2023 | Established a pharmacokinetic profile showing favorable absorption and minimal toxicity in preliminary trials. |
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Diazatricyclo derivatives (e.g., 2,5-diaza in ) lack oxygen but may exhibit stronger base characteristics due to dual nitrogen atoms .
The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs, a critical factor in drug formulation .
The tricyclo[8.4.0] framework common to all compounds provides a planar aromatic system conducive to π-π stacking interactions .
Synthetic and Analytical Trends :
- Many analogs are synthesized via cyclocondensation or spiroannulation reactions, with characterization relying on IR (C=O, N-H stretches) and UV-Vis (aromatic π→π* transitions) .
- Lumping strategies () group compounds with similar tricyclic cores for streamlined reactivity studies, though substituent-specific properties necessitate individualized analysis .
Biological Activity
4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca derivatives typically involves multi-step organic reactions that incorporate various heterocycles and functional groups to enhance biological activity. The specific synthetic routes can vary but often include cyclization reactions followed by functionalization to achieve the desired compound structure.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca have demonstrated promising anticancer properties. For instance, a study focusing on related azatricyclo compounds showed significant cytotoxic effects against various cancer cell lines (e.g., HepG2 liver cancer cells) with IC50 values in the low micromolar range . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the targeting of specific cellular pathways.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. In vitro assays have shown that derivatives of this compound can effectively inhibit AChE activity, suggesting a possible therapeutic role in cognitive enhancement or neuroprotection .
Study 1: Anticancer Efficacy
In a recent investigation, researchers synthesized a series of azatricyclo compounds and tested their anticancer efficacy against HepG2 cells. The study reported that one derivative exhibited an IC50 value of 5 µM, indicating potent anticancer activity compared to standard chemotherapeutics . The study utilized flow cytometry and Western blot analysis to confirm apoptosis induction through caspase activation.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in a model of oxidative stress-induced neuronal damage. Results indicated that these compounds significantly reduced neuronal death and enhanced cell viability in vitro . This suggests potential applications in treating neurodegenerative conditions.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for optimizing the yield of this tricyclic compound?
- Methodological Answer : The synthesis of tricyclic amines often involves multi-step cycloaddition or condensation reactions. For example, spirocyclic intermediates (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) can be synthesized via reactions between 2-oxa-spiro[3.4]octane-1,3-dione and benzothiazol-imine derivatives under controlled temperature (-10°C to room temperature) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:dione), inert atmosphere (N₂/Ar), and purification via recrystallization or column chromatography. Reaction progress should be monitored using TLC or HPLC.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- 1H/13C NMR : To resolve sp³ vs. sp² hybridized carbons and verify ring junction positions (e.g., δ 2.6–3.8 ppm for bridgehead protons) .
- IR Spectroscopy : Identification of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- HR-ESI-MS : Accurate mass determination (±5 ppm) to confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ adducts) .
Cross-validation with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) is recommended to resolve ambiguities in complex spectra .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can predict transition states and energetics for cycloaddition or ring-opening reactions. For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for spirocyclic intermediates . Molecular dynamics simulations (e.g., NAMD) model solvent effects (e.g., DMF vs. THF) on reaction kinetics. Virtual screening (e.g., AutoDock Vina) predicts binding affinities of derivatives to biological targets (e.g., sigma-1 receptors) .
Q. How should researchers resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns or [M+H]⁺ m/z deviations) may arise from conformational isomerism or impurities. Strategies include:
- Dynamic NMR (DNMR) : To detect slow-exchange processes (e.g., ring-flipping in tricyclic systems) by variable-temperature experiments .
- 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial proximity of protons .
- Isotopic Labeling : ¹³C or ¹⁵N labeling of specific positions to track reaction pathways or confirm connectivity .
- Parallel Synthesis : Synthesize analogs with incremental structural changes (e.g., substituent R-groups) to isolate spectral contributors .
Q. What experimental protocols are recommended for evaluating bioactivity in vitro?
- Methodological Answer : For pharmacological screening:
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-pentazocine for sigma-1 receptors) at concentrations 1 nM–10 μM, with IC₅₀ determination via nonlinear regression .
- Calcium Channel Modulation : Fluorometric assays (e.g., Fluo-4 AM dye) in HEK293 cells expressing Cav2.2 channels, measuring Ca²⁺ influx under voltage-clamp conditions .
- Cytotoxicity Screening : MTT assays (72 hr exposure) in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Data-Driven Research Design
Q. How can researchers integrate high-throughput screening with mechanistic studies?
- Methodological Answer : Use combinatorial libraries (e.g., 3-aza-6,8-dioxabicyclo[3.2.1]octane analogs) to generate structure-activity relationship (SAR) data. Automated synthesis platforms (e.g., Chemspeed Accelerator) enable parallel reactions with varying R-groups (e.g., aryl, heteroaryl) . Pair with transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify pathways modulated by active compounds. Feedback loops between experimental data and computational models (e.g., QSAR) refine predictions for next-generation analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
